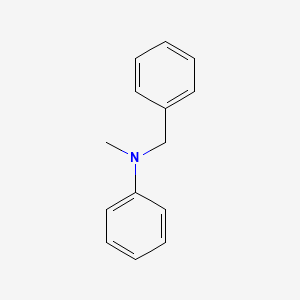

N-Benzyl-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZGVFCKZRHKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060630 | |

| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-30-2 | |

| Record name | N-Benzyl-N-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-PHENYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9PP10CZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Benzyl N Methylaniline and Its Derivatives

Reductive Amination Approaches to N-Benzyl-N-methylaniline

Reductive amination is a cornerstone method for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. unive.itresearchgate.net For the synthesis of this compound, this involves the reaction of benzaldehyde (B42025) with N-methylaniline. The success of this one-pot process is highly dependent on the choice of catalyst and reducing agent. unive.it

A variety of catalyst systems have been developed to facilitate reductive amination. These systems are crucial for activating the carbonyl group, promoting imine formation, and enabling the subsequent reduction. unive.it

Borohydride-Based Systems : Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent. Its efficacy can be enhanced with additives. For instance, a combination of NaBH₄ and Gallium(III) hydroxide (B78521) (Ga(OH)₃) in acetonitrile (B52724) has been shown to be effective for the reductive amination of benzaldehyde with various anilines, affording secondary amines in high yields. orientjchem.org The proposed role of Ga(OH)₃ is to facilitate the formation of the imine intermediate. orientjchem.org Another approach utilizes borohydride exchange resin (BER), a polymer-supported reducing agent, which offers the advantage of a simple work-up procedure. koreascience.kr

Iron-Based Catalysts : Recyclable iron-based Lewis catalysts, such as Aquivion-Fe, have been employed to promote imine formation between aldehydes and amines. unive.it In a one-pot process, the catalyst facilitates the condensation of benzaldehyde and an amine, after which a reducing agent like NaBH₄ is used to reduce the resulting iminium ion. unive.itresearchgate.net The catalyst's role is essential; in its absence, the reaction shows very low selectivity for the desired amine. unive.it

Gold Catalysts : Heterogeneous gold catalysts, such as gold nanoparticles supported on alumina (B75360) (Au/Al₂O₃), have been used for one-pot reductive aminations in continuous flow reactors. rsc.org This system uses molecular hydrogen as the reducing agent and has been applied to the reaction of benzaldehyde with nitrobenzene (B124822) (which is reduced in situ to aniline) to produce N-benzylaniline. rsc.org

Organocatalysts : A transition-metal-free approach involves the use of an organocatalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org This Lewis acid catalyst facilitates the reductive amination of aldehydes using 2-propanol as both the solvent and the hydride source. acs.org Mechanistic studies suggest the reaction proceeds through a proton-catalyzed pathway involving an imine intermediate. acs.org

Table 1: Catalyst Systems in Reductive Amination

| Catalyst/Reducing System | Substrates | Key Features |

|---|---|---|

| NaBH₄ / Ga(OH)₃ | Benzaldehyde, Aniline (B41778) | High yields (88-95%) in short reaction times (15-40 min). orientjchem.org |

| Borohydride Exchange Resin (BER) | Benzaldehyde, N-methylaniline | Simple work-up; however, gives low yield for this specific transformation. koreascience.kr |

| Aquivion-Fe / NaBH₄ | Aldehydes, Amines | Recyclable iron-based Lewis acid catalyst. unive.it |

| Au/Al₂O₃ / H₂ | Benzaldehyde, Nitroarenes | Used in continuous flow reactors; provides good to excellent yields. rsc.org |

While reductive amination is a versatile method, its application for synthesizing sterically hindered tertiary amines like this compound can be challenging.

The reaction of benzaldehyde with the secondary amine N-methylaniline using borohydride exchange resin (BER) as the reducing agent resulted in a yield of less than 10% for N,N-benzylmethylaniline. koreascience.kr This contrasts sharply with the excellent yield (95%) obtained for N,N-diethylbenzylamine from benzaldehyde and diethylamine (B46881) under the same conditions, highlighting a significant limitation when using N-methylaniline. koreascience.kr

General limitations of reductive amination can include:

Steric Hindrance : The efficacy of the reaction can be reduced with sterically hindered substrates. For example, the synthesis of N-benzyl-4-methoxyaniline derivatives showed reduced yields with bulky anilines like 2,6-dimethylaniline. This suggests that the formation of the tertiary amine this compound, which involves a secondary amine, can be less efficient than the formation of secondary amines from primary amines.

Catalyst and Reagent Sensitivity : The choice of reagents is critical. Some systems, like those using Frustrated Lewis Pairs (FLPs), have shown limited success with secondary amines. lancs.ac.uk Similarly, the reaction using NaBH₄ in the presence of Ga(OH)₃ was demonstrated for primary anilines, and its efficiency for secondary amines like N-methylaniline was not reported. orientjchem.org

N-Alkylation and N-Methylation Strategies for Aniline Derivatives

Direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, has emerged as a powerful, atom-economical, and green synthetic route. acs.orgorganic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the hydrogen atoms "borrowed" from the alcohol. organic-chemistry.org Water is the only byproduct. organic-chemistry.orgrsc.org This strategy is highly relevant for synthesizing this compound by reacting N-methylaniline with benzyl (B1604629) alcohol.

Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective catalysts for the N-alkylation of amines with alcohols. acs.orgrsc.org

NHC–Ir(III) complexes have been shown to perform exceptionally well in the N-alkylation of aniline derivatives with benzyl alcohols in solvent-free media. acs.orgnih.gov In comparative studies, Ir(III) complexes were found to be superior to analogous Ru(II) complexes for these reactions. acs.org A wide range of anilines bearing both electron-donating and electron-withdrawing groups have been successfully alkylated with benzyl alcohol in high yields. acs.orgnih.gov For instance, the reaction of 4-methylaniline with benzyl alcohol using an NHC-Ir(III) catalyst yielded N-benzyl-4-methylaniline in 72% yield. acs.org

Cyclometalated iridium complexes have also been developed that show high activity and selectivity for N-alkylation in water, a green and environmentally friendly solvent. nih.gov These catalysts can achieve high yields (up to 96%) and can be performed on a gram scale, demonstrating their potential for industrial applications. nih.gov Mechanistic studies suggest the iridium catalyst participates not only in the dehydrogenation and hydrogenation steps but also in the C–N bond-forming step. rsc.org

Table 2: Iridium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol

| Catalyst System | Substrate (Amine) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NHC–Ir(III) (2b) | 4-methylaniline | N-benzyl-4-methylaniline | 72 | nih.gov, acs.org |

| NHC–Ir(III) (2b) | 2-methylaniline | N-benzyl-2-methylaniline | 65 | nih.gov, acs.org |

| NHC–Ir(III) (2b) | 2-nitroaniline | N-benzyl-2-nitroaniline | 64 | nih.gov, acs.org |

Ruthenium-based catalysts are also widely used for the N-alkylation of amines with alcohols via the borrowing hydrogen methodology. organic-chemistry.orgnih.gov Like iridium systems, complexes featuring NHC or phosphine (B1218219) ligands are common. acs.orgscispace.com

Ruthenium(II)-NHC complexes have been investigated for the N-alkylation of aniline with benzyl alcohol, though they sometimes show lower activity compared to their iridium counterparts under identical conditions. acs.orgnih.gov However, other ruthenium systems have demonstrated high efficiency. A simple amino amide ligand in conjunction with a ruthenium source enabled the one-pot alkylation of primary and secondary amines with alcohols under mild conditions, even at room temperature in some cases. organic-chemistry.org This method is versatile and applicable to a range of aromatic amines. organic-chemistry.org

The choice of ligand is critical for catalytic performance. High-throughput screening of various phosphino-amine (PN) ligands identified optimal systems for the selective monobenzylation of aromatic amines, achieving over 70% isolated yields for numerous secondary aromatic amines. scispace.com

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems for N-alkylation.

One notable approach utilizes N-heterocyclic carbenes (NHCs) as organocatalysts. rsc.org A stable NHC has been shown to catalyze the direct N-alkylation of amines with benzyl alcohols, mimicking the role of transition-metal catalysts in hydrogen borrowing reactions. rsc.org This method is operationally simple and works for a variety of aromatic and heteroaromatic amines with good functional group tolerance. rsc.org

Another metal-free strategy is the reductive amination using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst with 2-propanol serving as the hydride donor. acs.org This one-pot organocatalytic method synthesizes N-alkylated secondary and tertiary amines through the reduction of in situ generated imines. acs.org The synthesis of this compound has been specifically demonstrated using this procedure, starting from N-methylaniline and paraformaldehyde, which serves as the carbonyl source. acs.org

Regioselectivity in N-Alkylation of Amines

The N-alkylation of amines is a fundamental transformation in organic synthesis for creating carbon-nitrogen bonds. rsc.org Achieving high regioselectivity is crucial when synthesizing unsymmetrical tertiary amines like this compound. The synthesis can be approached sequentially, for instance, by first preparing N-methylaniline and then introducing the benzyl group. A reported method involves the reaction of N-methylaniline with benzyl chloride in the presence of triethylamine (B128534) (Et₃N) in methanol (B129727) (MeOH) to yield this compound. acs.org This reaction proceeds for 16 hours at room temperature and gives the desired product in a 71% yield after purification. acs.org

Alternatively, modern catalytic systems offer greener routes using alcohols as alkylating agents, which avoids the use of environmentally harmful alkyl halides. acs.orgnih.gov Transition-metal-catalyzed N-alkylation, first reported by Grigg and Watanable using rhodium and ruthenium catalysts respectively, has been extensively developed. acs.org Recent studies have investigated nitrile-substituted N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) for the N-alkylation of anilines with alcohols. acs.orgnih.gov In these systems, the reaction of an aniline derivative with benzyl alcohol can selectively produce N-benzylated amines. acs.orgnih.gov For example, using an NHC-Ir(III) catalyst, N-alkylation of 2-methylaniline with benzyl alcohol produced N-benzyl-2-methylaniline with a 65% yield. acs.orgnih.gov

The regioselectivity in these reactions is a key challenge. For primary anilines, the reaction can proceed to form a mixture of secondary and tertiary amines. To synthesize this compound, one would typically start with either N-methylaniline and perform a benzylation, or start with N-benzylaniline and perform a methylation. The choice of catalyst and reaction conditions, such as temperature and the nature of the base (e.g., tBuOK), is critical to control the extent of alkylation and achieve high yields of the desired tertiary amine. acs.orgnih.gov

Table 1: Catalytic N-Alkylation of Aniline Derivatives with Benzyl Alcohol

| Aniline Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Aniline | NHC-Ir(III) (2b), KOtBu | N-Benzylaniline | 92% |

| 4-Methylaniline | NHC-Ir(III) (2b), KOtBu | N-Benzyl-4-methylaniline | 72% |

| 2-Methylaniline | NHC-Ir(III) (2b), KOtBu | N-Benzyl-2-methylaniline | 65% |

| 2-Nitroaniline | NHC-Ir(III) (2e), KOtBu | N-Benzyl-2-nitroaniline | 64% |

Data sourced from a study on NHC-Ir(III) catalyzed reactions conducted at 120 °C. acs.orgnih.gov

Synthesis via Imine Condensation and Isoaromatization

A novel and efficient methodology has been developed for the synthesis of 2-benzyl N-substituted anilines, which are derivatives of the target compound. beilstein-journals.orgnih.govnih.govresearchgate.net This approach involves a reaction between (E)-2-arylidene-3-cyclohexenones and primary amines that proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govresearchgate.net This method is notable for its mild reaction conditions and for not requiring any metal catalysts or additives. beilstein-journals.orgnih.govnih.govresearchgate.net The process begins with the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, leading to the formation of cyclohexenylimine intermediates. beilstein-journals.org Subsequently, isoaromatization occurs through an imine–enamine tautomerization and a shift of the exocyclic double bond, resulting in the stable aniline product. beilstein-journals.org The resulting 2-benzyl-N-substituted anilines can be further functionalized; for example, N-methylation of the secondary amine product with methyl iodide (MeI) can produce the corresponding tertiary amine in quantitative yield. beilstein-journals.org

Catalyst-Free Conditions in Imine Condensation–Isoaromatization

A significant advantage of the imine condensation–isoaromatization route is its operation under catalyst- and additive-free conditions. beilstein-journals.orgnih.govnih.govresearchgate.net The reaction is typically carried out by stirring the (E)-2-arylidene-3-cyclohexenone substrate with an excess of a primary aliphatic amine in a solvent like 1,2-dimethoxyethane (B42094) (DME) at 60 °C. beilstein-journals.orgnih.gov This operational simplicity makes the method highly attractive and scalable. beilstein-journals.orgnih.govresearchgate.net The reaction yields a range of synthetically useful aniline derivatives in acceptable to high yields, generally between 23% and 82%. nih.gov The absence of metal catalysts not only simplifies the purification process but also enhances the method's green chemistry credentials. beilstein-journals.orgnih.govresearchgate.net

Application of (E)-2-Arylidene-3-cyclohexenones

The substrate scope of this synthetic method has been explored with various (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov The reaction successfully accommodates a variety of primary amines to produce N-substituted anilines in moderate to good yields. beilstein-journals.orgnih.gov A range of (E)-2-arylidene-3-cyclohexenones, bearing different substituents on the arylidene group, can be used to generate a library of 2-benzyl-N-substituted anilines. beilstein-journals.orgnih.gov For instance, reacting different (E)-2-arylidene-3-cyclohexenones with benzylamine (B48309) in DME at 60 °C has produced a series of N,2-dibenzylaniline derivatives. beilstein-journals.orgnih.govbeilstein-journals.org

Table 2: Synthesis of 2-Benzyl-N-substituted Anilines using (E)-2-Arylidene-3-cyclohexenones

| Product Name | Yield | Melting Point (°C) |

|---|---|---|

| N,2-Dibenzylaniline (4ab) | 73% | 50-52 |

| 2-Benzyl-N-(2-chlorobenzyl)aniline (4ac) | 65% | N/A (Oil) |

| 2-Benzyl-N-(3-methylbenzyl)aniline (4ag) | 50% | N/A (Oil) |

| 2-Benzyl-N-(4-chlorobenzyl)aniline (4ai) | 66% | 74-75 |

Data represents isolated yields from the reaction of the corresponding (E)-2-arylidene-3-cyclohexenone with benzylamine. beilstein-journals.org

Synthesis through N-Dealkylation of Related Compounds

N-dealkylation, the removal of an N-alkyl group, is a significant transformation in both synthetic and medicinal chemistry. nih.gov This strategy can be employed to synthesize target amines from more complex, readily available precursors. For this compound, this could hypothetically involve the selective dealkylation of a related tertiary or quaternary amine. The cleavage of C-N bonds in amines presents a challenge due to their high dissociation energy. nih.gov

Catalytic hydrogenation is a common method for N-debenzylation. For example, this compound can be hydrogenated to remove the benzyl group, yielding N-methylaniline. acs.org While this is the reverse of a synthesis, the principles are relevant for designing pathways from different precursors, such as selectively removing one benzyl group from an N,N-dibenzyl-N-methylammonium salt.

Mechanistically, the metabolic N-dealkylation of tertiary amines is often catalyzed by cytochrome P450 enzymes. mdpi.comencyclopedia.pub This process involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to a secondary amine and an aldehyde. mdpi.comencyclopedia.pub Chemical methods can mimic this; for example, oxidative N-demethylation of N,N-dimethylanilines can be catalyzed by non-heme manganese complexes, yielding N-methylaniline. mdpi.com Theoretical studies on N-dealkylation of N-cyclopropyl-N-methylaniline have provided insight into the regioselectivity of C-H bond activation on the different alkyl groups, which is crucial for selective dealkylation. nih.gov

Exploration of Novel Synthetic Routes and Reagents

Research continues to uncover novel reagents and synthetic pathways for amine synthesis. One innovative approach is the tandem three-component coupling of a carbonyl compound, an amine, and an alcohol. rsc.org An iridium-catalyzed reaction has been developed for the synthesis of N-methylated tertiary amines using methanol as both a solvent and a methylating agent. rsc.org This method involves the initial formation of an imine from an aldehyde and a primary amine, followed by reduction and subsequent N-methylation in one pot. rsc.org For example, the reaction of benzylamine and 4-methoxybenzaldehyde (B44291) in methanol with an iridium catalyst and a base yields the corresponding N-methylated tertiary amine. rsc.org

The use of alcohols as alkylating agents in the presence of transition metal catalysts is a prominent theme in modern amine synthesis, representing a greener alternative to traditional methods. acs.orgionike.com Ruthenium-catalyzed coupling of nitroarenes or nitriles with alcohols provides another one-pot route to N-substituted amines. ionike.com In this process, the nitro or nitrile group is first reduced to an amine, which then undergoes N-alkylation with the alcohol, proceeding through an imine intermediate. ionike.com

Furthermore, the previously discussed imine condensation–isoaromatization reaction represents a significant novel route, providing access to 2-benzyl N-substituted anilines from non-aniline precursors under catalyst-free conditions. beilstein-journals.orgresearchgate.net This amination-aromatization strategy offers a powerful alternative for constructing complex aniline derivatives. nih.gov

Mechanistic Investigations of Reactions Involving N Benzyl N Methylaniline

Homolytic Cleavage and Free Radical Mechanisms

Homolytic cleavage, or homolysis, is a type of bond fission where the two electrons of a covalent bond are distributed evenly between the two resulting fragments, leading to the formation of radicals. pressbooks.pubwikipedia.orgmaricopa.edu This process typically requires an input of energy in the form of heat or light. pressbooks.pub In the context of N-Benzyl-N-methylaniline, the most probable site for such cleavage under energetic conditions is the relatively weak Carbon-Nitrogen (C-N) bond of the benzyl (B1604629) group.

Formation of Benzyl Free Radical and N-Methylphenylamino Free Radical

The homolytic cleavage of the C-N bond in this compound results in the formation of two distinct radical species: a benzyl free radical and an N-methylphenylamino free radical.

N-Methylphenylamino Free Radical (C₆H₅N(CH₃)•): This is a nitrogen-centered radical. While nitrogen-centered radicals are generally reactive, the proximity of the phenyl group can offer some degree of stabilization. However, they are typically considered feeble dehydrogenating agents. rsc.org

The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). The relative weakness of the benzylic C-N bond compared to other bonds in the molecule, such as the N-phenyl or C-H bonds on the rings, dictates this specific fragmentation pathway.

| Initial Bond | Radical Fragment 1 | Radical Fragment 2 | Key Feature |

|---|---|---|---|

| Benzylic C-N | Benzyl Free Radical | N-Methylphenylamino Free Radical | Formation of a resonance-stabilized carbon radical. |

Intramolecular Rearrangements and Product Formation

Once formed, free radicals can undergo further reactions, including intramolecular rearrangements, before terminating to form stable products.

Benzyl Radical: While the benzyl radical itself is relatively stable, related aryl radicals have been shown to undergo rearrangement. For instance, the o-tolyl radical can rearrange to the more stable benzyl radical. acs.org Studies on substituted benzyl radicals, such as the 3,5-difluorobenzyl radical, have shown evidence of isomerization through the migration of atoms or functional groups via a transient bridged cyclic intermediate. researchgate.net Such rearrangements can lead to a variety of isomeric products if subsequent reactions trap these rearranged radicals.

N-Methylphenylamino Radical: Nitrogen-centered radicals can participate in various subsequent reactions. A common pathway for free radicals is recombination. For example, two benzyl radicals can recombine to form 1,2-diphenylethane. nih.gov The N-methylphenylamino radical could potentially recombine with another radical in the system or abstract a hydrogen atom from a suitable donor to form N-methylaniline.

Catalytic Reaction Mechanisms

Catalytic processes offer alternative pathways for the transformation of this compound, often under milder conditions than those required for thermal homolysis. These mechanisms frequently involve the generation of radical ions as key intermediates.

Single Electron Transfer (SET) Mechanisms in Aminium Radical Cation Formation

A prevalent mechanism in the oxidation of tertiary amines is Single Electron Transfer (SET). In this process, the amine donates a single electron to a suitable oxidant (such as a photocatalyst or an electrode), forming a nitrogen-centered radical cation, also known as an aminium radical cation. chemrxiv.orgbeilstein-journals.orgnih.govresearchgate.net

For this compound, the SET process would yield the corresponding N-Benzyl-N-methylanilinium radical cation. This species is highly reactive. researchgate.net The feasibility of an SET process can often be predicted by comparing the oxidation potential of the amine with the reduction potential of the electron acceptor. Visible-light photoredox catalysis is a modern platform that enables the mild generation of aminium radical cations from amines. nih.govresearchgate.net

The aminium radical cation is a key intermediate that can lead to different products. A dominant subsequent pathway is the deprotonation at the carbon alpha to the nitrogen, which is significantly more acidic in the radical cation than in the parent amine. This deprotonation results in the formation of a carbon-centered, α-amino radical, which is a strongly reducing species. beilstein-journals.org

| Step | Process | Intermediate Formed | Driving Force |

|---|---|---|---|

| 1 | Single Electron Transfer (SET) | N-Benzyl-N-methylanilinium Radical Cation | Oxidant (e.g., excited photocatalyst) |

| 2 | α-Deprotonation | α-Amino Radical | Increased acidity of α-C-H bond |

Hydrogen Abstraction and Hydroxyl Recombination Pathways

Another significant radical pathway involves the direct abstraction of a hydrogen atom from the substrate. In this compound, the benzylic C-H bonds are particularly susceptible to hydrogen atom transfer (HAT) due to the stability of the resulting benzyl-type radical.

Studies on similar tertiary amines show that radicals can abstract a hydrogen atom from the C-H bond alpha to the nitrogen. rsc.orgnih.gov For example, time-resolved kinetic studies have been conducted on hydrogen abstraction from tertiary amines by radicals like the cumyloxyl (CumO•) and benzyloxyl (BnO•) radicals. nih.gov The rate of this abstraction is influenced by the structure of the amine. nih.gov This HAT process directly generates the same α-amino radical intermediate that is formed via the two-step SET-deprotonation pathway.

Once radicals are formed in an aqueous or oxidative environment, recombination with hydroxyl radicals (•OH) can occur. This can lead to the formation of hydroxylated products. While not a direct recombination, this highlights a potential fate for radical intermediates in the presence of oxygen and water.

Role of N-Methylanilides as Electron Donors in Radical Initiation

The N-methylanilide moiety within this compound possesses electron-donating properties, which are fundamental to its role in initiating radical reactions, particularly through SET mechanisms. Triarylamines, a class to which this compound belongs, are known to act as catalytic electron donors in light-mediated reactions. nih.gov

In these systems, the amine can form an Electron Donor–Acceptor (EDA) complex with a suitable electron acceptor. nih.gov Upon photoexcitation, an electron is transferred from the amine to the acceptor, generating the amine radical cation and the acceptor radical anion. This initiation step creates the radical species necessary to propagate a chemical transformation. The catalytic nature of this process relies on the ability of the amine to be regenerated in a subsequent step of the reaction cycle. nih.gov The efficiency of N-methylanilide derivatives as electron donors is related to their oxidation potential; lower oxidation potentials correspond to better electron-donating ability.

Adsorption and Surface Chemistry on Catalytic Surfaces

The interaction of this compound with catalytic surfaces is a critical aspect of its role in various chemical transformations. While direct studies on this compound are limited, research on analogous compounds, such as N-methylaniline (NMA) on a Platinum(111) surface, provides significant insights into the adsorption and surface chemistry mechanisms. These studies serve as a valuable model for understanding the behavior of aromatic amines on catalytic surfaces. nih.gov

The adsorption and decomposition of NMA on Pt(111) have been investigated using a combination of density functional theory (DFT) calculations and experimental techniques. nih.gov These studies reveal that the interactions are highly dependent on the coverage of the molecule on the surface. At lower coverages, NMA tends to bind to the Pt(111) surface through its phenyl ring, which facilitates the cleavage of the C–N bond. nih.gov Conversely, at higher coverages, the molecule primarily interacts with the surface via the nitrogen atom and is more likely to desorb without decomposing. nih.gov This coverage-dependent behavior highlights a delicate balance between the molecule-surface charge transfer and intermolecular interactions, which ultimately dictates the selective activation of specific bonds. nih.gov

The orientation of the phenyl ring is also influenced by the surface coverage. At very low coverages (1/36 ML), the phenyl ring is tilted at a significant angle relative to the surface, allowing for strong interaction of both the phenyl ring and the nitrogen atom with the platinum. As the coverage increases (to 1/6 ML), the phenyl ring becomes more parallel to the surface, and the adsorption is dominated by the nitrogen atom's interaction. nih.gov

These findings suggest that for this compound, the presence of the additional benzyl group would likely introduce further complexity to its surface chemistry. The benzyl group could also interact with the catalytic surface, potentially influencing the orientation of the molecule and the preferred pathways for bond activation and cleavage. The interplay between the phenyl and benzyl rings, as well as the nitrogen lone pair, with the catalyst surface would be a key determinant in the reaction mechanism.

| Coverage | Primary Binding Site | Phenyl Ring Orientation | Primary Reaction Pathway |

|---|---|---|---|

| Low | Phenyl Ring and Nitrogen Atom | Tilted | C–N Bond Cleavage |

| High | Nitrogen Atom | More Parallel to Surface | Intact Desorption |

Mechanisms in Oxidative Cyclization Reactions

This compound is a precursor in the synthesis of fused tetrahydroquinolines through oxidative cyclization reactions. chemicalbook.com The mechanisms of these reactions often involve the formation of radical intermediates and are influenced by the choice of oxidant and catalyst. A well-studied analogous reaction is the visible-light-mediated aerobic oxidative cyclization of N,N-dimethylanilines with maleimides, catalyzed by Eosin Y, which provides a plausible mechanistic framework. beilstein-journals.org

In this proposed mechanism, the photocatalyst, Eosin Y (EY), is first excited by visible light to its excited state (EY*). This excited state then undergoes a single-electron transfer (SET) with the N,N-dimethylaniline, forming a radical cation of the aniline (B41778) and the radical anion of the catalyst (EY•−). In the presence of oxygen, the catalyst's radical anion is oxidized back to its ground state, producing a superoxide (B77818) radical anion (O2•−). beilstein-journals.org

The aniline radical cation then undergoes deprotonation to form a crucial α-aminoalkyl radical. This radical intermediate is central to the subsequent cyclization. It reacts with the maleimide (B117702) to generate another radical species, which then undergoes an intramolecular cyclization to form a new ring system. The final steps involve proton and electron transfer from this cyclized intermediate to the superoxide radical anion, yielding the tetrahydroquinoline product and hydrogen peroxide as a byproduct. beilstein-journals.org

This photocatalytic, metal-free approach highlights a mechanism involving aerobic oxidative cyclization through an sp³ C–H bond functionalization process. beilstein-journals.org Given the structural similarities, a similar pathway involving the formation of an α-aminoalkyl radical at the benzylic position of this compound is likely operative in its oxidative cyclization reactions. The presence of both a methyl and a benzyl group on the nitrogen atom offers different sites for the initial hydrogen abstraction, potentially leading to different regioisomeric products depending on the reaction conditions.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Photoexcitation of the catalyst (Eosin Y). | EY* |

| 2 | Single-electron transfer from the aniline to the excited catalyst. | Aniline radical cation, EY•− |

| 3 | Regeneration of the catalyst by oxygen and formation of superoxide. | EY, O2•− |

| 4 | Deprotonation of the aniline radical cation. | α-aminoalkyl radical |

| 5 | Reaction of the α-aminoalkyl radical with maleimide. | Radical adduct |

| 6 | Intramolecular cyclization. | Cyclized radical intermediate |

| 7 | Proton and electron transfer to yield the final product. | Tetrahydroquinoline, H2O2 |

Elucidation of C–N Bond Cleavage Mechanisms

The cleavage of the C–N bond in this compound is a fundamental process in its chemical transformations, particularly in dealkylation and debenzylation reactions. These reactions can proceed through various mechanisms, including oxidative and electrochemical pathways. researchgate.netorganic-chemistry.orgrsc.org An electrochemical approach, for instance, allows for the selective oxidative cleavage of the benzyl C–N bond without the need for metal catalysts or external oxidants, utilizing water as the oxygen source. researchgate.net

A proposed mechanism for the electrochemical C–N bond cleavage involves the initial single-electron oxidation of the amine at the anode to form a nitrogen radical cation. This is followed by deprotonation to generate a neutral radical intermediate. Subsequent oxidation of this radical leads to the formation of an iminium ion. The iminium ion is then susceptible to nucleophilic attack by water, leading to the formation of a hemiaminal intermediate. The breakdown of this hemiaminal results in the cleavage of the C–N bond, yielding an aldehyde (from the benzyl group) and a secondary amine.

Influence of Substituent Electronic Properties on C–N Bond Cleavage

The electronic properties of substituents on the aromatic rings of N-benzylaniline derivatives can significantly influence the rate and selectivity of C–N bond cleavage. Studies on related systems, such as the cleavage of C–N bonds in aniline derivatives by ruthenium-phosphine complexes, have provided insights into these effects. dntb.gov.ua While a direct study on this compound with a range of substituents was not found, general principles of physical organic chemistry suggest that electron-donating groups on the aniline ring would stabilize the nitrogen radical cation intermediate, potentially facilitating the initial oxidation step and accelerating the C–N bond cleavage. Conversely, electron-withdrawing groups would be expected to have the opposite effect.

In a study on the fragmentation of thiamin derivatives, which involves a C–N bond cleavage step, it was found that the rates of fragmentation of a series of phenyl-substituted derivatives were determined. nih.gov The resulting Hammett ρ values were 1.6 and 1.8, suggesting that the C–N cleavage is sensitive to substituent effects. nih.gov This indicates that the electronic nature of the substituents plays a crucial role in the stability of the transition state leading to bond cleavage.

Steric Hindrance Effects on C–N Bond Cleavage

Steric hindrance plays a critical role in the accessibility of the reaction center and can significantly affect the rate of C–N bond cleavage. youtube.comyoutube.com In the case of this compound, the nitrogen atom is bonded to a methyl group, a benzyl group, and a phenyl group. The bulky nature of the benzyl and phenyl groups can sterically shield the nitrogen atom and the adjacent carbon atoms.

For reactions that require the approach of a reagent to the nitrogen or the α-carbon of the benzyl or methyl group, increased steric bulk around the nitrogen can slow down the reaction rate. For instance, in nucleophilic substitution reactions at the benzylic carbon, the bulky phenyl and methyl groups on the nitrogen could hinder the approach of the nucleophile. Similarly, in enzymatic or catalytic reactions where the molecule needs to fit into an active site, the steric profile of this compound would be a key determinant of its reactivity.

In the context of C–N bond cleavage of tertiary amines, the size of the alkyl substituents can dictate the selectivity of the cleavage. For unsymmetrical tertiary aromatic amines, selective cleavage of the C(sp³)–N bond can be achieved based on the steric bulk of the alkyl groups. researchgate.net Generally, the bond to the less sterically hindered alkyl group is more susceptible to cleavage. However, the cleavage of the benzyl C-N bond is often favored due to the stability of the resulting benzyl radical or cation.

| Factor | Influence on C–N Bond Cleavage | Mechanistic Implication |

|---|---|---|

| Electrochemical Oxidation | Promotes selective cleavage of the benzyl C–N bond. | Proceeds via a nitrogen radical cation and an iminium ion intermediate. |

| Electron-Donating Substituents (on aniline ring) | Likely to accelerate the reaction rate. | Stabilizes the nitrogen radical cation intermediate. |

| Electron-Withdrawing Substituents (on aniline ring) | Likely to decelerate the reaction rate. | Destabilizes the nitrogen radical cation intermediate. |

| Steric Hindrance | Can hinder the approach of reagents to the reaction center, potentially slowing the reaction. Can also influence selectivity. | Affects the accessibility of the nitrogen and adjacent carbons. May favor cleavage at the less hindered site, though electronic factors are also crucial. |

Derivatives of N Benzyl N Methylaniline: Synthesis and Advanced Applications

Synthesis of Fused Tetrahydroquinolines

The tetrahydroquinoline scaffold is a prominent structural motif in numerous biologically active molecules and natural products. Derivatives of N-Benzyl-N-methylaniline have been investigated as precursors for the construction of these important heterocyclic systems.

Role of this compound as a Synthetic Building Block

While direct cyclization of this compound to form a simple tetrahydroquinoline is not the most common route, its structural analogs and derivatives play a crucial role in constructing more complex, fused tetrahydroquinoline systems. For instance, related N-benzylaniline derivatives can be utilized in domino reactions, such as a sequence involving an intermolecular S₂ reaction followed by an intramolecular SₙAr displacement, to yield functionalized tetrahydroquinolines. These multi-step syntheses highlight the utility of the N-benzylaniline framework in building polycyclic structures.

In one documented approach, substituted 3-anilinopropanamides are converted to their N-benzyl derivatives. Subsequent acetylation and cyclization of these intermediates lead to the formation of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. This demonstrates the role of the N-benzyl group in facilitating the formation of the tetrahydroquinoline ring system, albeit through a more complex precursor.

Oxidative Cyclization in Tetrahydroquinoline Synthesis

Oxidative cyclization presents a powerful strategy for the synthesis of tetrahydroquinolines from tertiary anilines like this compound. Research has demonstrated that visible light-induced photocatalysis can be employed to achieve this transformation. In a redox-neutral process, a photocatalyst, such as Ru(bpy)₃²⁺, in combination with a cobaloxime catalyst, can facilitate the oxidative cyclization of various tertiary anilines to their corresponding tetrahydroquinolines in good to excellent yields. This method is notable for its mild reaction conditions and the absence of external oxidants. The proposed mechanism involves the oxidation of the tertiary aniline (B41778), leading to the formation of an intermediate that undergoes intramolecular cyclization to form the tetrahydroquinoline ring.

Preparation of Other Organic Compounds

Beyond the synthesis of heterocyclic systems, this compound and its close derivatives are valuable intermediates in the production of other important organic molecules, including dyes, pigments, and complex molecular architectures.

Intermediates for Dyes and Pigments

The aniline scaffold is a cornerstone of the dye industry, and N-substituted derivatives are frequently employed to produce a wide spectrum of colors. A close analog of this compound, N-ethyl-N-benzyl-3-methylaniline , serves as a key intermediate in the synthesis of several commercially important acid dyes. dyestuffintermediates.com Specifically, it is a precursor for Acid Blue 90, Acid Blue 109, and Acid Blue 269. The synthesis of these dyes typically involves the condensation of N-ethyl-N-benzyl-3-methylaniline with other aromatic compounds, followed by sulfonation to impart water solubility. This highlights the role of the N-benzylaniline core structure in forming the chromophore responsible for the vibrant colors of these dyes.

| Dye Name | CAS Number | Molecular Formula |

| Acid Blue 90 | 6104-59-2 | C₃₃H₂₇N₃Na₂O₆S₂ |

| Acid Blue 109 | 1324-76-1 | C₃₇H₃₄N₂Na₂O₆S₂ |

| Acid Blue 269 | Not Available | Not Available |

Building Blocks for Complex Molecules

The reactivity of the N-benzylaniline moiety makes it a useful building block for the synthesis of more intricate molecular structures beyond dyes and simple heterocycles. Aniline and its N-alkylated derivatives are recognized as important starting materials in fine organic synthesis. researchgate.net They can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex carbon skeletons. For example, the nitrogen atom can be involved in nucleophilic substitution reactions, and the aromatic rings can be functionalized through electrophilic substitution, providing multiple avenues for molecular elaboration.

Pharmacologically Relevant Derivatives

Derivatives of this compound have emerged as a promising class of compounds with a range of pharmacological activities. By modifying the core structure, researchers have developed analogs with potential therapeutic applications in various disease areas.

One notable example is N-benzyl-N-methyldecan-1-amine (BMDA) , a derivative that has demonstrated significant anti-inflammatory and anti-oxidative properties. frontiersin.org Studies have shown that BMDA and its methoxy-substituted derivative can mitigate colitis and rheumatoid arthritis in animal models. frontiersin.org These compounds were found to inhibit the production of pro-inflammatory cytokines and block key inflammatory signaling pathways. frontiersin.org

Furthermore, the broader class of N-benzylated amines has been explored for its interaction with the central nervous system. A series of N-benzyl phenethylamines have been synthesized and evaluated as potent agonists for the 5-HT₂ₐ and 5-HT₂₋ serotonin receptors, which are important targets for the treatment of various psychiatric disorders. nih.gov

Synthesis of Anilines and Heterocycles

The synthesis of substituted anilines and heterocyclic compounds is a cornerstone of organic chemistry, with applications ranging from materials science to pharmaceuticals. Derivatives of this compound are valuable precursors in these synthetic pathways.

A notable method involves a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines. This approach utilizes (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through a sequential imine condensation–isoaromatization pathway to yield a variety of synthetically useful aniline derivatives. beilstein-journals.orgnih.gov The advantages of this transformation include mild reaction conditions, operational simplicity, and the potential for large-scale production without the need for metal catalysts. beilstein-journals.orgnih.gov

Another strategy for synthesizing meta-substituted anilines involves a one-pot three-component reaction from heterocycle-substituted 1,3-diketones. nih.govbeilstein-journals.org The electron-withdrawing nature of the heterocyclic substituent on the 1,3-diketone is crucial for the success of this reaction. nih.govbeilstein-journals.org This method has demonstrated its synthetic utility by producing a series of meta-hetarylanilines in yields ranging from 21% to 85%. nih.govbeilstein-journals.org The reaction proceeds through the formation of an acetone imine/enamine, followed by nucleophilic addition to the 1,3-diketone, intramolecular addition, and subsequent dehydration to form the aniline product. nih.gov

These synthetic strategies highlight the importance of this compound derivatives as building blocks for complex aromatic amines and heterocycles, providing efficient and versatile routes to compounds with potential applications in various fields of chemistry.

Derivatives with Potential Therapeutic Properties

Derivatives of this compound have been investigated for a range of therapeutic applications, owing to their diverse biological activities. Research has focused on their potential as inhibitors of enzymes implicated in neurodegenerative diseases and other disorders.

One area of investigation is their activity against monoamine oxidases (MAO) and cholinesterases (ChE), which are key targets in the treatment of depression and neurodegenerative disorders like Alzheimer's disease. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. nih.gov Several of these compounds exhibited significant inhibitory activity. For instance, derivatives with a para-F or para-Br group on the benzyl (B1604629) ring showed selective inhibition of MAO-A. nih.gov While none of the tested compounds showed activity against acetylcholinesterase (AChE), a number of them were found to inhibit butyrylcholinesterase (BChE). nih.gov

Furthermore, N-benzyl-N-methyldecan-1-amine (BMDA), a compound originally isolated from Allium sativum (garlic), and its derivative, [decyl-(4-methoxy-benzyl)-methyl-amine] (DMMA), have demonstrated anti-inflammatory and anti-oxidative properties. frontiersin.org These compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. frontiersin.org The anti-inflammatory effects of BMDA and DMMA suggest their potential as therapeutic agents for inflammatory conditions like inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). frontiersin.org

The antioxidant potential of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has also been explored. mdpi.com These nitrone derivatives were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.com Certain substitutions on the aryl ring, such as fluorine and methyl groups, were found to enhance the antioxidant activity. mdpi.com Specifically, a derivative with a 2,4-difluorophenyl motif was identified as a potent inhibitor of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com

These findings underscore the therapeutic potential of this compound derivatives, paving the way for the design and development of new drugs for a variety of diseases.

N-Benzyl-N-methyl-N-alkylamine Derivatives

N-Benzyl-N-methyl-N-alkylamine derivatives represent a significant class of compounds with diverse applications. Their synthesis is often achieved through efficient and versatile methods like reductive amination.

Synthesis through Reductive Amination

Reductive amination is a widely used and effective method for the synthesis of amines, including N-Benzyl-N-methyl-N-alkylamine derivatives. This reaction involves the formation of an imine or iminium salt from a carbonyl compound and an amine, followed by its in situ reduction to the corresponding amine. arkat-usa.org

A practical one-pot procedure for the preparation of benzyl derivatives of heterocyclic and aromatic amines has been developed using a sodium borohydride-acetic acid reducing system. arkat-usa.org In this method, an arylaldehyde and an amine are stirred in a suitable solvent like methanol (B129727) or benzene in the presence of acetic acid to facilitate the formation of an iminium salt, which is then reduced by sodium borohydride (B1222165) to yield the target benzylamine (B48309) in good yields (50-75%). arkat-usa.org

The Leuckart-Wallach reaction, which utilizes formic acid for the reductive amination of arylaldehydes, is another effective route to benzyl derivatives. arkat-usa.org However, the high temperatures required for this reaction can limit its scope. arkat-usa.org More contemporary methods often employ milder reducing agents. For instance, the reaction of a carbonyl compound with N-methylbenzylamine can form an enamine, which can then be reduced using various borohydrides in alcoholic media or through catalytic hydrogenation. mdma.ch

The synthesis of N-benzyl-N-ethylaniline, an important intermediate in the dye industry, has been achieved through a one-pot reductive alkylation of aniline. researchgate.net This approach has been extended to prepare other substituted N-benzyl-N-ethylanilines. researchgate.net

These reductive amination strategies provide versatile and efficient pathways for the synthesis of a wide range of N-Benzyl-N-methyl-N-alkylamine derivatives, which are valuable intermediates in organic synthesis.

Inhibitory Activities against Biological Targets

Derivatives of N-Benzyl-N-methyl-N-alkylamine have been investigated for their inhibitory activities against various biological targets, demonstrating their potential in the development of therapeutic agents.

One area of focus has been their role as inhibitors of enzymes involved in neurotransmission and inflammation. For example, novel synthesized N-benzyl and N-allyl aniline derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). researchgate.net The half-maximal inhibitory concentration (IC50) values for these derivatives were in the nanomolar range for both hCA I and hCA II, as well as for AChE. researchgate.net

Specifically, the inhibitory constants (Ki) for these compounds were found to be in the range of 149.24±15.59 to 519.59±102.27 nM for AChE, 202.12±16.21 to 635.31±45.33 nM for hCA I, and 298.57±94.13 to 511.18±115.98 nM for hCA II isoenzyme. researchgate.net

Furthermore, certain benzylamine derivatives have been studied as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the final step in the biosynthesis of epinephrine. nih.gov For instance, 2,3-dichloro-α-methylbenzylamine has been investigated for its in vitro and in vivo inhibitory effects on PNMT. nih.gov

The inhibitory potential of these derivatives highlights their promise as scaffolds for the development of new drugs targeting enzymes implicated in a variety of diseases.

Table 1: Inhibitory Activities of N-Benzyl and N-Allyl Aniline Derivatives

| Compound Type | Target Enzyme | IC50 Range (nM) | Ki Range (nM) |

|---|---|---|---|

| N-Benzyl/N-Allyl Aniline Derivatives | hCA I | 243.11 - 633.54 | 202.12 - 635.31 |

| N-Benzyl/N-Allyl Aniline Derivatives | hCA II | 296.32 - 518.37 | 298.57 - 511.18 |

Halogenated and Substituted this compound Derivatives

The introduction of halogen atoms and other substituents onto the this compound scaffold can significantly influence the chemical and biological properties of the resulting derivatives. These modifications are often pursued to enhance therapeutic efficacy, alter metabolic stability, or fine-tune electronic properties for various applications.

The synthesis of halogen-substituted N-methylaniline derivatives can be achieved from the corresponding halogen-substituted anilines. google.com These methods aim for high yield and purity, which is crucial for their use as intermediates in the synthesis of agrochemicals and other fine chemicals. google.com The use of cost-effective and chemically stable bases like potassium hydroxide (B78521) or sodium hydroxide can make these manufacturing processes more efficient and scalable. google.com

In the context of therapeutic applications, halogenated derivatives have shown interesting biological activities. For instance, in a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, compounds bearing a para-fluoro or para-bromo substituent on the benzyl ring exhibited selective inhibitory activity against monoamine oxidase-A (MAO-A). nih.gov Another derivative with a meta-bromo group on the benzyl ring was found to effectively inhibit both MAO-A and MAO-B. nih.gov

Furthermore, the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides bearing fluorine substituents has been reported. mdpi.com These halogenated nitrones displayed significant antioxidant properties. A derivative with a 2,4-difluorophenyl motif was identified as the most potent inhibitor of soybean lipoxygenase (LOX), with an IC50 value of 10 μM. mdpi.com The presence of fluorine atoms was found to be a key structural feature influencing the inhibitory activity of these compounds. mdpi.com

The strategic incorporation of halogens and other substituents into the this compound structure is a valuable tool for modulating the properties of these compounds and developing derivatives with tailored functionalities for specific applications in medicine and industry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-2-arylidene-3-cyclohexenones |

| 2-benzyl N-substituted anilines |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide |

| N-benzyl-N-methyldecan-1-amine (BMDA) |

| [decyl-(4-methoxy-benzyl)-methyl-amine] (DMMA) |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides |

| N-benzyl-N-ethylaniline |

| N-allyl aniline |

| 2,3-dichloro-α-methylbenzylamine |

Advanced Analytical and Spectroscopic Characterization of N Benzyl N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Structural Elucidation

The ¹H NMR spectrum of N-Benzyl-N-methylaniline, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays characteristic signals corresponding to the distinct protons in its structure. The spectrum is generally characterized by signals from the aromatic protons of the benzyl (B1604629) and aniline (B41778) rings, the methylene protons of the benzyl group, and the methyl protons.

In a typical ¹H NMR spectrum recorded at 400 MHz in CDCl₃, the signals are observed in specific chemical shift (δ) regions rsc.org. The aromatic protons from both the benzyl and aniline rings appear as a complex multiplet in the range of δ 6.31-7.17 ppm, integrating to a total of ten protons. Within this region, the seven protons corresponding to the benzyl group and the N-phenyl ring are often indistinguishable and overlap significantly. The remaining three protons from the aniline ring also contribute to this multiplet rsc.org.

The methylene protons (-CH₂-) of the benzyl group appear as a sharp singlet at approximately δ 4.44 ppm rsc.org. The singlet nature of this peak indicates no adjacent protons to couple with. The three protons of the N-methyl group (-CH₃) also produce a distinct singlet, found further upfield at around δ 2.93 ppm rsc.org. The integration of these signals (2H for the methylene group and 3H for the methyl group) confirms the presence of these structural fragments.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| 7.17 (complex) | Multiplet (m) | 10H total (7H + 3H) | Aromatic (Benzyl & Aniline rings) |

| 6.78 – 6.31 (complex) | Multiplet (m) | Aromatic (Aniline ring) | |

| 4.44 | Singlet (s) | 2H | Benzyl Methylene (-CH₂-) |

| 2.93 | Singlet (s) | 3H | N-Methyl (-CH₃) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each unique carbon atom in the molecule. For this compound in CDCl₃, distinct signals are observed for the aromatic, methylene, and methyl carbons.

The spectrum shows a signal for the N-methyl carbon at approximately δ 37.48 ppm and one for the benzylic methylene carbon at δ 55.60 ppm rsc.org. The aromatic region of the spectrum is more complex, with multiple signals corresponding to the carbons of the two phenyl rings. The quaternary carbon of the aniline ring to which the nitrogen is attached (C-N) appears at δ 148.65 ppm. The quaternary carbon of the benzyl group is observed at δ 137.95 ppm rsc.org. The remaining aromatic carbons produce signals at δ 128.13, 127.51, 125.82, 125.70, 115.51, and 111.33 ppm rsc.org.

| Chemical Shift (δ) [ppm] | Carbon Assignment |

|---|---|

| 148.65 | Aromatic C-N (Aniline) |

| 137.95 | Aromatic C-CH₂ (Benzyl) |

| 128.13 | Aromatic CH |

| 127.51 | Aromatic CH |

| 125.82 | Aromatic CH |

| 125.70 | Aromatic CH |

| 115.51 | Aromatic CH |

| 111.33 | Aromatic CH |

| 55.60 | Benzyl Methylene (-CH₂) |

| 37.48 | N-Methyl (-CH₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The region above 3000 cm⁻¹ features bands corresponding to the C-H stretching vibrations of the aromatic rings. The aliphatic C-H stretching vibrations from the methyl and methylene groups typically appear just below 3000 cm⁻¹. A study on the closely related N-benzylaniline, which lacks the N-methyl group, provides a basis for assigning many of the vibrational modes. researchgate.net For this compound, the aromatic C-H stretching vibrations are expected around 3050-3020 cm⁻¹. The asymmetric and symmetric stretching of the CH₂ and CH₃ groups are observed in the 2950-2850 cm⁻¹ region.

The region from 1600 to 1400 cm⁻¹ is dominated by the characteristic C=C stretching vibrations of the aromatic rings. Strong bands are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹. The C-N stretching vibration for tertiary aromatic amines like this compound usually appears in the 1360-1250 cm⁻¹ range. The C-H in-plane and out-of-plane bending vibrations give rise to several bands in the fingerprint region (below 1400 cm⁻¹). Specifically, strong bands in the 750-700 cm⁻¹ region often indicate monosubstituted and ortho-disubstituted patterns of the benzene rings.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3050-3020 | Aromatic C-H Stretching |

| 2950-2850 | Aliphatic C-H Stretching (CH₂, CH₃) |

| ~1600, ~1500 | Aromatic C=C Ring Stretching |

| 1360-1250 | Aromatic C-N Stretching |

| Below 1400 | C-H Bending (Fingerprint Region) |

| 750-700 | Aromatic C-H Out-of-Plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give strong signals in Raman spectra. For this compound, the aromatic ring stretching vibrations are expected to be strong in the FT-Raman spectrum. A detailed analysis of the related compound N-benzylaniline via Density Functional Theory (DFT) has shown strong Raman activities for the C-C stretching modes of the phenyl rings. researchgate.net The symmetric "ring breathing" vibration, which is characteristic of benzene derivatives, typically appears as a sharp, intense peak around 1000 cm⁻¹. The C-H stretching vibrations, both aromatic and aliphatic, are also observable in the FT-Raman spectrum.

Conformational Analysis using Local Mode Models

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bonds and the C-C bond of the benzyl group. These rotations give rise to different spatial arrangements or conformers. While direct experimental studies using local mode models for this specific molecule are not widely available, the principles of such analysis can be described.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the stable conformers and their corresponding vibrational spectra. By comparing these calculated spectra with experimental FT-IR and FT-Raman data, it is possible to infer the predominant conformation(s) in a given state. For similar molecules, DFT calculations combined with NMR spectroscopy have been used to elucidate complex rotational equilibria in solution. researchgate.net Such an approach for this compound would likely reveal the preferred torsional angles of the phenyl rings relative to the C-N-C plane, providing a detailed picture of its three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS is instrumental for its identification and quantification in complex mixtures.

When subjected to ionization in a mass spectrometer, this compound (C₁₄H₁₅N, molecular weight: 197.27 g/mol ) forms a molecular ion [M]⁺ or various adducts, such as the protonated molecule [M+H]⁺. nih.gov The fragmentation of the molecular ion provides a characteristic pattern that serves as a structural fingerprint. For tertiary amines like this compound, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of stable carbocations. The most likely fragmentation would involve the loss of a benzyl radical (C₇H₇•) to form an ion at m/z 106, or the loss of a methyl radical (CH₃•) followed by rearrangement. The cleavage resulting in the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91 is also a highly probable event.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are valuable for identification. Computational methods have been used to predict these values for various this compound adducts. uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M]+ | 197.11990 | 143.2 |

| [M+H]+ | 198.12773 | 143.6 |

| [M+Na]+ | 220.10967 | 149.5 |

| [M+K]+ | 236.08361 | 146.9 |

| [M+NH4]+ | 215.15427 | 162.8 |

| [M-H]- | 196.11317 | 151.3 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

A thorough review of the current scientific literature and crystallographic databases indicates that, to date, no single-crystal X-ray diffraction studies for this compound have been publicly reported. Consequently, detailed experimental data on its solid-state molecular geometry, such as unit cell parameters and specific atomic coordinates, are not available. While structural data for related compounds like N-benzylaniline exist, they cannot be used to definitively describe the crystal structure of this compound due to the presence of the N-methyl group, which can significantly influence molecular conformation and crystal packing.

Computational Chemistry Approaches for Spectroscopic Prediction

Computational chemistry provides theoretical methods to predict and interpret the spectroscopic properties of molecules. These approaches are particularly valuable when experimental data is scarce or to complement and explain empirical findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties. sphinxsai.com

For molecules similar to this compound, such as N-benzylaniline, DFT calculations are commonly performed using functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) paired with a comprehensive basis set such as 6-311++G(d,p). researchgate.netrajpub.com Such studies yield key information:

Optimized Molecular Geometry: Calculations determine the most stable conformation of the molecule, providing predicted bond lengths and angles. For instance, in the related N-benzylaniline, calculations have shown a shortening of the C-N bonds from a typical single bond length, indicating resonance effects. researchgate.net

Vibrational Frequencies: Theoretical vibrational modes can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. sphinxsai.com

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, electronic transitions (UV-Vis spectra), and charge transfer capabilities. researchgate.net

Computational and Theoretical Chemistry Studies on N Benzyl N Methylaniline

Molecular Dynamics Simulations

Coverage-Dependent Interactions

Detailed computational studies specifically modeling the coverage-dependent interactions of N-Benzyl-N-methylaniline on surfaces were not found in a comprehensive search of available literature. However, research on analogous molecules like N-methylaniline provides a framework for how such interactions are typically investigated.

Theoretical studies on similar aromatic amines adsorbed on metal surfaces, such as platinum, have demonstrated that the orientation and binding of the molecule can be significantly influenced by the surface coverage acs.orgnih.gov. At low coverages, molecules tend to lie flat, maximizing the interaction between the phenyl ring and the surface atoms acs.orgnih.gov. As the coverage increases, steric hindrance and intermolecular repulsive forces often cause the molecules to adopt a more upright orientation, with the interaction being dominated by the nitrogen atom's lone pair acs.orgnih.gov.

A hypothetical study on this compound would likely employ Density Functional Theory (DFT) to model the adsorption on a specific surface (e.g., Pt(111)). The calculations would involve varying the number of molecules per unit cell of the surface to simulate different coverages. Key parameters to be analyzed would include adsorption energies, bond lengths between the molecule and the surface, and the orientation of the benzyl (B1604629) and phenyl rings with respect to the surface.

Hypothetical Coverage-Dependent Adsorption Data for this compound on Pt(111)

This table is illustrative and based on general principles observed for similar molecules.

| Coverage (Monolayer) | Adsorption Energy (eV) | Pt-N Bond Length (Å) | Phenyl Ring Tilt Angle (°) | Benzyl Ring Tilt Angle (°) |

| 0.1 | -2.5 | 2.20 | 15 | 20 |

| 0.5 | -1.8 | 2.25 | 45 | 50 |

| 1.0 | -1.2 | 2.30 | 70 | 75 |

Reaction Pathway Modeling and Transition State Analysis

Generally, the computational investigation of a proton-catalyzed rearrangement, such as a potential intramolecular migration of the benzyl group, would involve the following steps:

Reactant, Product, and Intermediate Geometry Optimization: The three-dimensional structures of the protonated reactant, any potential intermediates, and the final rearranged product(s) would be optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structure for each step of the proposed mechanism. A transition state represents the highest energy point along the reaction coordinate.

Frequency Analysis: This is performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a plausible proton-catalyzed rearrangement could involve the protonation of the nitrogen atom, followed by the migration of the benzyl group to the ortho or para position of the aniline (B41778) ring. Computational modeling would be essential to determine the energetic feasibility of such a pathway compared to other possible reactions.

Thermodynamic Properties Calculation

The thermodynamic properties of this compound can be accurately calculated using computational methods. These calculations are crucial for understanding the stability of the molecule and for predicting its behavior under various temperature and pressure conditions. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and more advanced composite methods like G3(MP2)//B3LYP, are commonly employed for this purpose.

The process typically involves:

Geometry Optimization: The molecule's structure is optimized to its lowest energy state.

Vibrational Frequency Calculation: From the optimized geometry, the vibrational frequencies are calculated. These are fundamental for determining the thermal energy and entropy of the molecule.

Calculation of Thermodynamic Parameters: Using the results from the frequency calculations, key thermodynamic properties such as enthalpy, entropy, and heat capacity are determined at different temperatures.

While a specific computational study detailing the thermodynamic properties of this compound was not identified, the following table presents calculated thermodynamic data for the closely related molecule N-benzylaniline, which illustrates the typical results obtained from such studies. researchgate.net

Calculated Thermodynamic Properties of N-benzylaniline at Different Temperatures

Data is for N-benzylaniline and serves as an illustrative example.

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 298.15 | 55.2 | 98.7 | 9.8 |

| 500 | 85.1 | 131.2 | 25.4 |

| 1000 | 125.6 | 189.5 | 81.3 |

| 1500 | 148.9 | 235.8 | 150.2 |

These calculated values are vital for chemical engineering applications and for understanding the energetics of reactions involving the title compound.

Industrial and Research Applications of N Benzyl N Methylaniline

Role in Pharmaceutical Industry

N-Benzyl-N-methylaniline and its derivatives are important intermediates in the pharmaceutical industry. guidechem.comechemi.com They serve as foundational structures for the synthesis of more complex, biologically active molecules.

One notable application is in the development of antimicrobial agents. For instance, certain N-benzyl aniline (B41778) derivatives have demonstrated significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). The versatility of the this compound scaffold allows for modifications that can enhance the pharmacokinetic properties of potential drug candidates, such as in sustained-release formulations.

Below is a table detailing an example of a formulation for a sustained-release tablet incorporating a derivative of this compound, highlighting its role in drug delivery systems.

| Ingredient | Dosage (g) |

| Active Ingredient | 30 - 100 |

| Compressible Starch | 100 - 200 |

| Hydroxypropyl methylcellulose | 10 - 20 |

| Polyvinylpyrrolidone | 10 - 20 |

| Magnesium Stearate | 2.0 |

| Ethanol Solution (75%) | 50 - 100 ml |

This table illustrates a sample formulation for a sustained-release tablet, demonstrating the application of this compound derivatives in advanced drug delivery.

Research Compound in Organic Chemistry

In the realm of organic chemistry, this compound is a versatile building block for synthesizing a variety of organic compounds. chemicalbook.com Its structure, featuring a tertiary amine, makes it a valuable precursor in numerous chemical reactions.